

Application Notes: Enoximone in Cardiac Surgery Research

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Compound of Interest

Compound Name: Enoximone

Cat. No.: B1671341

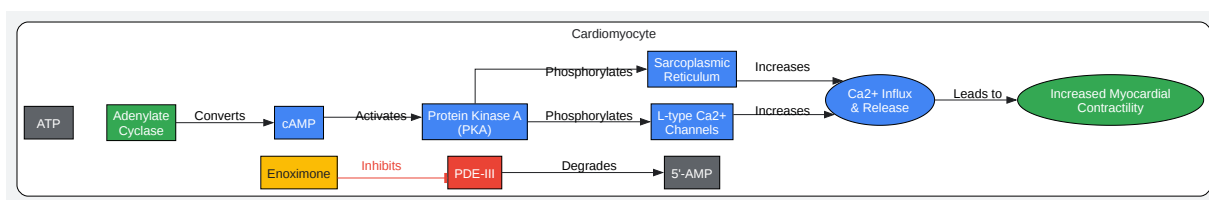
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Introduction

Enoximone is a selective phosphodiesterase III (PDE-III) inhibitor with positive inotropic and vasodilatory properties.[1][2] Unlike catecholamines or digitalis glycosides, its mechanism of action is independent of adrenergic receptors.[3] In the context of cardiac surgery, **Enoximone** is primarily investigated for its utility in managing low cardiac output syndrome, particularly in patients who are difficult to wean from cardiopulmonary bypass (CPB).[4][5] Its dual action of enhancing myocardial contractility and reducing ventricular outflow resistance makes it a subject of significant interest for improving hemodynamic stability in high-risk surgical patients. [1][4]

Mechanism of Action

Enoximone selectively inhibits the PDE-III enzyme in cardiac and vascular smooth muscle cells.[2] This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels. In cardiomyocytes, increased cAMP activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels and components of the sarcoplasmic reticulum, enhancing calcium influx and availability for contraction.[2] This results in a positive inotropic effect (increased contractility). In vascular smooth muscle, elevated cAMP levels lead to relaxation and vasodilation, reducing both systemic and pulmonary vascular resistance (afterload and preload).[2]



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Caption: **Enoximone's** signaling pathway via PDE-III inhibition.

Data Presentation

Table 1: Summary of Hemodynamic Effects of **Enoximone** in Cardiac Surgery Patients

Parameter	Dosage	Observation	Patient Population	Citation
Cardiac Index (CI)	0.5 mg/kg IV	▲ ~17-20% increase	Elective aorto-coronary bypass grafting	[6]
1.0 mg/kg IV	Significantly greater than control group	Undergoing CPB	[7]	
Systemic Vascular Resistance (SVR)	0.5 mg/kg IV	▼ ~24-31% decrease	Elective aorto-coronary bypass grafting	[6]
1.0 mg/kg IV	Less than control group	Undergoing CPB	[7]	
Pulmonary Capillary Pressure (PCP)	0.5 mg/kg IV	▼ ~38% decrease	Weaning from ECC	[5]
Mean Arterial Pressure (MAP)	0.5 mg/kg IV	▼ Small, transient decrease (~17% for 1 min)	During anesthesia for cardiac surgery	[1][6]
Heart Rate (HR)	0.5 mg/kg IV	No significant change	Aortocoronary bypass grafting	[1][5]
dp/dtmax	0.5 mg/kg IV	▲ ~45% increase	During anesthesia for cardiac surgery	[6]
Oxygen Consumption	1.0 mg/kg IV	Significantly greater after CPB	Undergoing CPB	[7]

Note: ▲ indicates an increase, ▼ indicates a decrease.

Experimental Protocols

Protocol 1: Evaluation of Hemodynamic Effects in Patients Weaning from Cardiopulmonary Bypass (CPB)

This protocol outlines a method for assessing the acute hemodynamic effects of **Enoximone** in patients with myocardial dysfunction following cardiac surgery.

1. Objective: To determine the efficacy of **Enoximone** in improving hemodynamic parameters in patients unable to be weaned from CPB without pharmacological support.

2. Patient Selection:

- Inclusion Criteria: Adult patients undergoing cardiac surgery (e.g., coronary artery bypass grafting) who demonstrate impaired myocardial performance during attempts to wean from CPB.[4][5] Criteria for impairment may include: Mean Arterial Pressure (MAP) < 60 mmHg, Cardiac Index (CI) < 2.0 L/min/m², and/or Pulmonary Capillary Pressure (PCP) > 15 mmHg.[5]
- Exclusion Criteria: Patients with known hypersensitivity to **Enoximone**, severe hepatic or renal impairment, or pre-existing severe arrhythmias.[3]

3. Study Design: A randomized, controlled study is recommended.

- Treatment Group: Receives **Enoximone**.
- Control Group: Receives a standard inotrope (e.g., dobutamine) or placebo.[5][7]

4. Intervention:

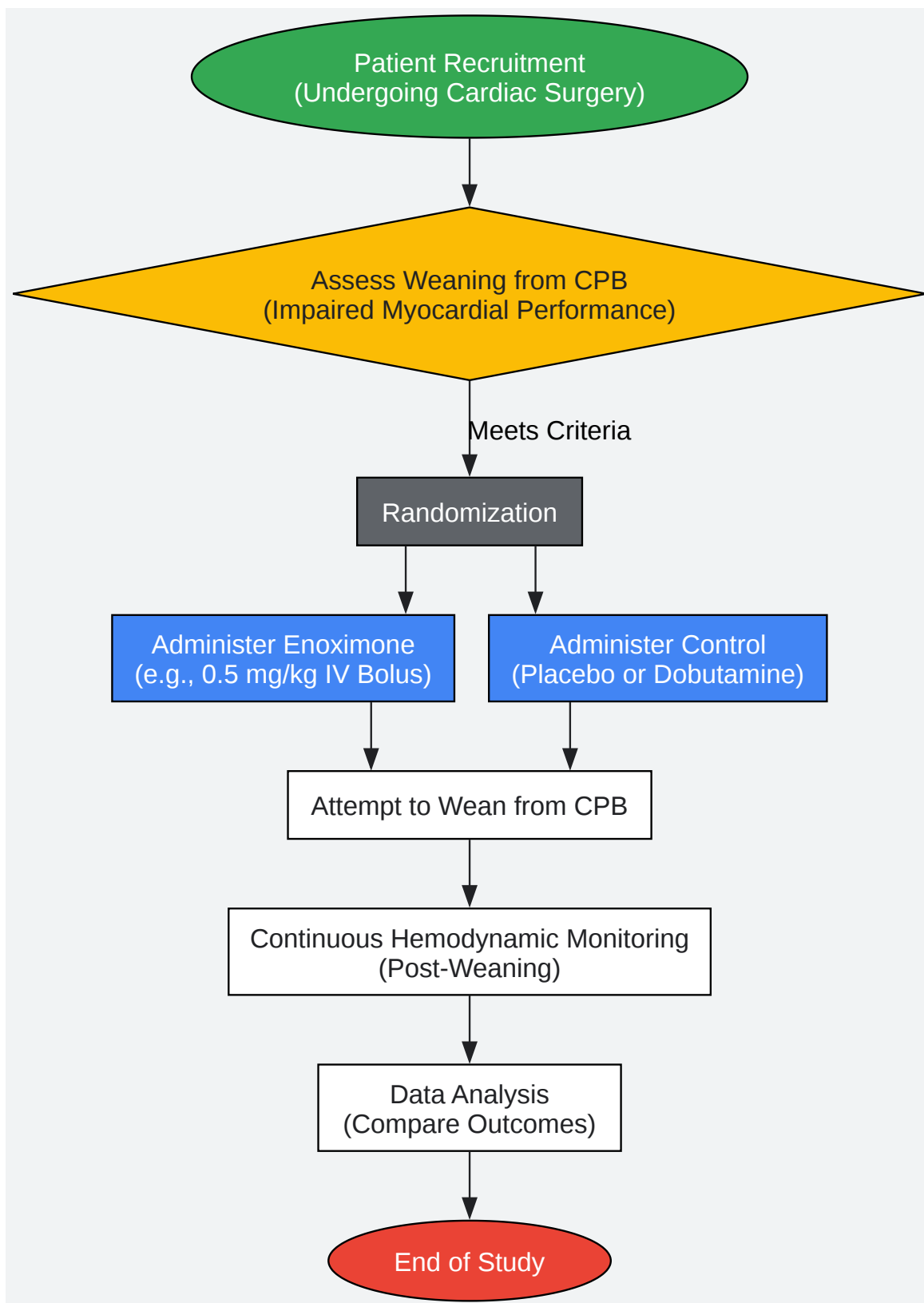
- **Enoximone** Administration: Administer a single intravenous (IV) bolus of 0.5 mg/kg to 1.0 mg/kg **Enoximone** approximately 10 minutes before the planned weaning from CPB.[4][7]
- Control Administration: Administer the comparator agent as per standard institutional protocols (e.g., dobutamine infusion at 5 µg/kg/min).[5]

5. Monitoring and Data Collection:

- Hemodynamic Monitoring: Continuously monitor MAP, HR, CI, PCP, and systemic and pulmonary vascular resistance using appropriate invasive monitoring (e.g., pulmonary artery catheter).
- Data Collection Points: Record baseline measurements before drug administration, and then at frequent intervals post-administration (e.g., 1, 5, 10, 30, and 60 minutes after weaning from CPB).[\[5\]](#)[\[6\]](#)
- Additional Measures: Record the need for additional pharmacological support (e.g., vasopressors like noradrenaline or other inotropes like adrenaline).[\[7\]](#) Assess skin capillary blood flow using laser Doppler techniques to evaluate organ perfusion.[\[7\]](#)

6. Outcome Measures:

- Primary: Successful weaning from CPB without requiring significant additional inotropic or vasopressor support.
- Secondary: Changes in key hemodynamic parameters (CI, SVR, PCP, MAP) from baseline, incidence of arrhythmias, and total dose of other required vasoactive drugs.[\[1\]](#)[\[7\]](#)



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Caption: Workflow for a clinical trial of **Enoximone** in cardiac surgery.

Protocol 2: In Vitro Assessment of Enoximone on Myocyte Metabolism

This protocol is based on research investigating the metabolic effects of phosphodiesterase inhibitors on isolated cardiac myocytes.[8]

1. Objective: To determine the effect of **Enoximone** on glucose and fatty acid metabolism in isolated adult rat cardiac myocytes.

2. Materials:

- Isolated cardiac myocytes from adult Sprague-Dawley rats.
- **Enoximone** solution (e.g., 0.5 mM).[8]
- Radiolabeled substrates: [U-¹⁴C]glucose, [2-¹⁴C]pyruvate.[8]
- Krebs-Henseleit bicarbonate buffer.
- Scintillation counter.
- Mitochondria isolation reagents.

3. Experimental Procedure:

- Myocyte Isolation: Isolate ventricular myocytes from adult rat hearts using established enzymatic digestion protocols.
- Metabolic Assay (Glucose Oxidation):
 - Incubate isolated myocytes in buffer containing [U-¹⁴C]glucose.
 - Divide myocytes into two groups: control (no drug) and treatment (with 0.5 mM **Enoximone**).[8]
 - Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
 - Capture the ¹⁴CO₂ produced from glucose oxidation.

- Quantify the radioactivity using a scintillation counter to determine the rate of glucose oxidation.[\[8\]](#)
- Enzyme Activity Assay (Pyruvate Dehydrogenase - PDH):
 - Treat isolated myocytes with and without **Enoximone** as described above.
 - Isolate mitochondria from the myocyte pellets.
 - Measure the activity of the PDH complex in the mitochondrial fraction using a spectrophotometric or radiometric assay.[\[8\]](#) This allows for the assessment of a key regulatory enzyme in glucose oxidation.

4. Outcome Measures:

- Primary: Rate of $^{14}\text{CO}_2$ production from radiolabeled glucose, indicating the rate of glucose oxidation.
- Secondary: Activity of the PDH complex.[\[8\]](#)

Table 2: Summary of Key Clinical Trials and Studies

Study Focus	Patient Population	Enoximone Regimen	Key Findings	Citation
Hemodynamics during ECC	20 coronary surgery patients unable to wean from ECC	0.5 mg/kg IV bolus	Compared to dobutamine, Enoximone caused a slight CI increase (+5%), significant TSR decrease, and stable HR. Fewer patients required additional therapy.	[5]
Post-CPB Support	80 patients undergoing cardiac surgery	1.0 mg/kg IV before weaning from CPB	Enoximone group had significantly higher CI, lower SVR, and required less adrenaline support post-operation compared to control.	[7]
Hemodynamics at Different Surgical Stages	60 elective aorto-coronary bypass patients	0.5 mg/kg IV bolus	Shown significant increases in CI and dp/dtmax and decreases in TSR and LVEDP before, during, and after anesthesia.	[6]

Chronic Heart Failure	10 patients with severe heart failure	Oral Enoximone for 4 weeks	Increased exercise duration, resting and exercise cardiac output, and blood flow to calf muscle compared to placebo.	[9]
ESSENTIAL Trials	Patients with advanced chronic heart failure (NYHA Class III-IV)	Oral Enoximone (25-50 mg TID)	Low-dose Enoximone did not improve major clinical outcomes (mortality, morbidity) compared to placebo, though it appeared safe.	[10]

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